molecular formula C8H7F3OS B15272133 [3-(Trifluoromethoxy)phenyl]methanethiol

[3-(Trifluoromethoxy)phenyl]methanethiol

Cat. No.: B15272133
M. Wt: 208.20 g/mol
InChI Key: LHDSLMJORQQWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Trifluoromethoxy)phenyl]methanethiol is an organosulfur compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-(trifluoromethoxy)iodobenzene with thiourea, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of [3-(Trifluoromethoxy)phenyl]methanethiol can be achieved through continuous flow chemistry techniques. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of caesium fluoride as a fluorine source in a packed bed reactor is an environmentally friendly approach that avoids the use of per- and polyfluoroalkyl substances (PFAS) .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanethiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

[3-(Trifluoromethoxy)phenyl]methanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Trifluoromethoxy)phenyl]methanethiol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

  • [4-(Trifluoromethoxy)phenyl]methanethiol
  • [2-(Trifluoromethoxy)phenyl]methanethiol
  • [3-(Trifluoromethyl)phenyl]methanethiol

Comparison:

Properties

Molecular Formula

C8H7F3OS

Molecular Weight

208.20 g/mol

IUPAC Name

[3-(trifluoromethoxy)phenyl]methanethiol

InChI

InChI=1S/C8H7F3OS/c9-8(10,11)12-7-3-1-2-6(4-7)5-13/h1-4,13H,5H2

InChI Key

LHDSLMJORQQWQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.